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molecular formula C16H17ClN2 B3367899 2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine CAS No. 200811-67-2

2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine

Cat. No. B3367899
M. Wt: 272.77 g/mol
InChI Key: NRFXDPYHBNTJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05827849

Procedure details

Prepared by reacting 2-hydroxy-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine dihydrochloride with phosphorus oxychloride at 140° C.
Name
2-hydroxy-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.O[C:4]1[CH:5]=[CH:6][C:7]2[CH2:13][CH2:12][N:11]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:10][CH2:9][C:8]=2[N:21]=1.P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:4]1[CH:5]=[CH:6][C:7]2[CH2:13][CH2:12][N:11]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:10][CH2:9][C:8]=2[N:21]=1 |f:0.1.2|

Inputs

Step One
Name
2-hydroxy-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.OC=1C=CC2=C(CCN(CC2)CC2=CC=CC=C2)N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
at 140° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(CCN(CC2)CC2=CC=CC=C2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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